molecular formula C9H10N2 B8730289 2-Ethylimidazo[1,2-a]pyridine CAS No. 936-80-1

2-Ethylimidazo[1,2-a]pyridine

Cat. No.: B8730289
CAS No.: 936-80-1
M. Wt: 146.19 g/mol
InChI Key: NKGQMTMAJFEXID-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-a]pyridine represents a privileged chemical scaffold in medicinal chemistry, particularly in the research and development of new therapeutic agents. Derivatives based on this core structure have demonstrated significant promise in pharmacological studies. A key area of investigation is their potent activity against neglected tropical diseases. Specific 2,3-substituted imidazo[1,2-a]pyridine derivatives have shown potent in vitro efficacy against metronidazole-resistant strains of parasites responsible for trichomoniasis and amoebiasis, positioning them as promising candidates to address the growing concern of antimicrobial resistance . Furthermore, research suggests these compounds may possess a dual mechanism of action, combining direct antiparasitic effects with anti-inflammatory properties by interfering with host inflammatory pathways, a response implicated in the pathogenesis of such infections . Beyond antiparasitic applications, the imidazo[1,2-a]pyridine scaffold is also explored for treating a broader range of inflammatory diseases. Given the side effects associated with chronic use of standard anti-inflammatory drugs, these derivatives offer a potential pathway for developing safer alternatives . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936-80-1

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H10N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h3-7H,2H2,1H3

InChI Key

NKGQMTMAJFEXID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC=CC2=N1

Origin of Product

United States

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridines, including 2-ethyl derivatives, exhibit a range of antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various pathogens. For instance, several derivatives have shown promising results as potential agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. Notably, studies have reported that specific 2-ethylimidazo[1,2-a]pyridine derivatives possess significant anti-tubercular activity, making them candidates for further development in tuberculosis treatment .

Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for anticancer properties. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. This has led to ongoing research into their mechanisms of action and potential use as chemotherapeutic agents .

Case Studies

Case Study 1: Antituberculosis Activity
A study detailed the synthesis of various imidazo[1,2-a]pyridine-3-carboxamide derivatives and their evaluation against Mtb strains. The findings revealed that certain compounds exhibited potent activity against both replicating and non-replicating Mtb, highlighting the potential for these derivatives in developing new tuberculosis therapies .

Case Study 2: Anticancer Research
Another case study focused on the anticancer properties of this compound derivatives. Researchers synthesized a series of compounds and tested their efficacy against different cancer cell lines. The results indicated that some derivatives significantly reduced cell viability and showed promise as lead compounds for further development in cancer therapy .

Comparative Data Table

Application Activity Key Findings
AntituberculosisInhibitory activity against MtbSignificant effectiveness against drug-sensitive and resistant strains .
AnticancerCytotoxic effects on cancer cellsInduction of apoptosis in specific cancer types .
AntimicrobialBroad-spectrum activityEffective against various bacterial and fungal pathogens .

Chemical Reactions Analysis

Ultrasound-Assisted Iodination

2-Ethylimidazo[1,2-a]pyridine undergoes regioselective iodination at the C3 position under metal-free conditions :

  • Reactants : I₂ (0.6 equiv), TBHP (tert-butyl hydroperoxide, 2 equiv).

  • Conditions : Ethanol, ultrasonic irradiation (40 kHz, 50 W), 30 minutes.

  • Yield : 95% for 3m (3-iodo-2-ethylimidazo[1,2-a]pyridine) .

Optimized Reaction Parameters :

ParameterValue
Iodine SourceI₂
OxidantTBHP in water
TemperatureRoom temperature
Energy InputUltrasonic irradiation

Mechanistic Insight :

  • The reaction proceeds via a radical pathway, confirmed by inhibition with TEMPO .

  • No involvement of iodide ions, as KI failed to produce the product .

Derivatization for Biological Activity

While not directly reported for 2-ethyl derivatives, related imidazo[1,2-a]pyridines are functionalized at C3 for antitubercular activity:

  • Carboxamide Formation : Reaction with phenoxyethylamines yields analogs with MIC values ≤0.054 μg/mL against M. tuberculosis .

  • Scaffold Hopping : Substituents at C2 and C7 positions enhance potency against multidrug-resistant TB strains .

Comparative Reactivity Table

Reaction TypeConditionsYieldKey ProductSource
SynthesisAqueous NaOH, RT96%This compound
IodinationI₂, TBHP, ultrasound95%3-Iodo-2-ethyl derivative
Biological DerivatizationCarboxamide couplingN/AAntitubercular agents

Mechanistic and Structural Insights

  • ESIPT Capability : Imidazo[1,2-a]pyridines with 2-(2′-hydroxyphenyl) groups exhibit excited-state intramolecular proton transfer (ESIPT), enabling applications in optoelectronics .

  • Solid-State Emission : Non-ESIPT derivatives (e.g., 2-ethyl) emit in the blue region with high quantum yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Biological Activity
2-Ethylimidazo[1,2-a]pyridine Ethyl at position 2 - Enhanced lipophilicity
- Limited solubility in polar solvents (predicted)
- Understudied; potential activity inferred from scaffold’s broad applications
2-Phenylimidazo[1,2-a]pyridine Phenyl at position 2 - Planar structure with π-π stacking interactions
- Melting point: 457–459 K
- Anticholinesterase activity (IC₅₀: 1.2–4.8 µM for analogs)
3-Methylimidazo[1,2-a]pyridine Methyl at position 3 - Improved MCH1R receptor affinity (Ki: 10–50 nM)
- High brain exposure in rats
- Melanin-concentrating hormone receptor antagonism
3-Acylimidazo[1,2-a]pyridine Acyl group at position 3 - Versatile synthetic access via secondary amidino ketones and bromine - Antifungal and antibacterial activities (MIC: 8–32 µg/mL)
2-(Adamantan-1-yl)imidazo[1,2-a]pyridine Adamantyl at position 2 - High thermal stability (m.p. 457–459 K)
- Crystallographic validation
- Anticholinesterase activity (IC₅₀: 3.7 µM)

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : 2-Ethyl and 2-adamantyl derivatives exhibit higher logP values than 3-methyl or 3-acyl analogs, impacting membrane permeability .
  • Solubility: Polar substituents (e.g., amino or hydroxyl groups) at position 3 improve aqueous solubility but reduce CNS penetration .

Preparation Methods

Metal-Free Cyclization in Aqueous Media

A highly efficient, two-step protocol for synthesizing 2-ethylimidazo[1,2-a]pyridine was reported by Chapman et al.. This method avoids transition metals and leverages aqueous sodium hydroxide for cyclization:

Step 1: Synthesis of N-Propargyl Pyridinium Bromide
2-Aminopyridine reacts with 1-bromo-2-butyne in ethanol at 80°C for 2 hours, forming the N-alkylated pyridinium salt. The reaction proceeds via nucleophilic substitution, yielding the intermediate in 86% isolated yield after recrystallization.

Step 2: Base-Mediated Cyclization
The pyridinium salt is treated with aqueous NaOH at room temperature, inducing intramolecular cyclization to form the imidazo[1,2-a]pyridine core. This step achieves near-quantitative conversion (98% yield) with rapid reaction times (<10 minutes).

Key Data:

  • Yield: 86% overall isolated yield.

  • Characterization:

    • 1^1H NMR (CDCl3_3): δ 8.04 (d, J=7.0J = 7.0 Hz, 1H), 7.54 (d, J=9.0J = 9.0 Hz, 1H), 7.34 (s, 1H), 7.12 (t, J=8.0J = 8.0 Hz, 1H), 6.73 (t, J=6.5J = 6.5 Hz, 1H), 2.84 (q, J=7.5J = 7.5 Hz, 2H), 1.35 (t, J=7.5J = 7.5 Hz, 3H).

    • HR-MS (ESI+): m/z 147.0921 [C9_9H11_{11}N2_2]+^+, calcd. 147.0917.

Advantages:

  • Scalable to multigram quantities with minimal purification.

  • Utilizes water as a green solvent, aligning with sustainable chemistry principles.

Condensation with α-Haloketones

General Methodology for Imidazo[1,2-a]pyridine Formation

The condensation of 2-aminopyridines with α-haloketones is a well-established route for imidazo[1,2-a]pyridine synthesis. While most examples focus on aryl-substituted derivatives, alkyl variants (e.g., 2-ethyl) can be synthesized using α-bromoethyl ketones.

Reaction Conditions:

  • Substrate: α-Bromoethyl methyl ketone or analogous alkyl halides.

  • Catalyst: Neutral alumina or FeCl3_3 (for enhanced efficiency).

  • Solvent: Solvent-free or ethanol at 60–80°C.

Mechanism:

  • Nucleophilic attack by the pyridine nitrogen on the α-haloketone.

  • Intramolecular cyclization via elimination of HX (X = Br, Cl).

  • Aromatization to yield the imidazo[1,2-a]pyridine core.

Limitations:

  • Custom synthesis of α-haloalkyl ketones is often required.

  • Lower yields (50–70%) compared to metal-free cyclization.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Key Advantages Limitations
N-Alkylated Salt CyclizationAqueous NaOH, RT, 10 min86%Metal-free, scalable, high atom economyRequires pre-synthesis of pyridinium salt
α-Haloketone CondensationFeCl3_3, 60–80°C, 6–12 h50–70%Broad substrate scopeCustom haloketone synthesis required

FeBr3_3-catalyzed oxidative coupling with aldehydes offers a route to 3-aroylimidazo[1,2-a]pyridines . Adapting this method for aliphatic aldehydes may facilitate ethyl group introduction, though no examples are yet reported.

Q & A

Q. What are the established synthetic routes for 2-ethylimidazo[1,2-a]pyridine and its derivatives?

The synthesis of this compound derivatives typically involves condensation reactions between 2-aminopyridines and α-haloketones. For instance, ultrasound-assisted methods in PEG-400 with K₂CO₃ yield 2-arylimidazo[1,2-a]pyridines efficiently (60% amplitude, 20 kHz, 1–3 hours) . Friedel-Crafts acylation at the C-3 position using Lewis acids (e.g., AlCl₃) enables selective acetylation, producing functionally diverse libraries with high purity and yield . Solid-phase synthesis is another robust approach, where polymer-bound intermediates undergo halogenation and coupling .

Q. How does structural analysis inform the design of imidazo[1,2-a]pyridine derivatives?

X-ray crystallography reveals critical intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) that stabilize the imidazo[1,2-a]pyridine scaffold. Substituent positioning (e.g., nitro or amine groups at C-2/C-3) influences electronic and steric properties, which correlate with bioactivity. For example, removing the N-atom at position 7 enhances anticancer activity by altering electrostatic interactions with cancer cell membranes .

Q. What are the primary pharmacological applications of this scaffold?

The scaffold exhibits broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. Marketed drugs like zolpidem and alpidem highlight its CNS applications, while derivatives with electron-donor groups (e.g., –NH₂) show enhanced cytotoxicity against HepG2 and MCF-7 cell lines .

Advanced Research Questions

Q. How do substituent effects at C-2 and C-3 positions influence anticancer activity?

SAR studies demonstrate that electron-withdrawing groups (e.g., –NO₂) at C-2 reduce cytotoxicity due to steric hindrance, whereas –NH₂ groups at C-3 enhance activity. For example:

  • Compound 12b (C-2: tert-butylamine; C-3: aniline) shows IC₅₀ = 11–13 µM against HepG2 and MCF-7 .
  • Compound 12i (C-3: electron-donor substituents) outperforms nitro-substituted analogs (IC₅₀ < 20 µM vs. >50 µM) .
    These trends suggest that electronic modulation at C-3 is critical for target binding.

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies arise from cell-specific membrane composition and metabolic pathways. To address this:

  • Normalize assays : Use Vero cells (non-cancerous) as a control to rule off-target toxicity .
  • Profile membrane interactions : Surface plasmon resonance (SPR) or molecular docking can predict binding affinity to cancer-specific receptors (e.g., PI3K/mTOR) .
  • Optimize substituent polarity : Hydrophilic groups (e.g., –OH) improve solubility and reduce false negatives in viability assays .

Q. How can synthetic methodologies be optimized for high-throughput screening?

  • Parallel synthesis : Use Lewis acid-catalyzed Friedel-Crafts acylation to generate acetylated libraries with minimal byproducts .
  • Microwave-assisted reactions : Reduce reaction times from hours to minutes (e.g., 15 minutes for imidazo[1,2-a]pyrimidines) .
  • Automated purification : Combine column chromatography with LC-MS for rapid isolation of high-purity derivatives .

Key Methodological Recommendations

  • For SAR studies , prioritize C-3 modifications with electron-donor groups to enhance bioactivity .
  • Use Vero cells as a non-cancerous control to validate selectivity .
  • Employ microwave or ultrasound techniques to accelerate synthesis and reduce energy costs .

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